1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine
Description
Properties
CAS No. |
918482-12-9 |
|---|---|
Molecular Formula |
C21H28N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C21H28N2O2/c1-24-20-9-7-19(8-10-20)11-12-22-13-15-23(16-14-22)17-18-25-21-5-3-2-4-6-21/h2-10H,11-18H2,1H3 |
InChI Key |
NCSADXGULNCDJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenethylamine and 2-phenoxyethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenethylamine with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the piperazine ring.
Final Coupling: The final step involves coupling the cyclized intermediate with 2-phenoxyethylamine under suitable reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine has garnered attention as a potential candidate for drug development due to its structural characteristics, which suggest significant interactions with neurotransmitter receptors. Research indicates that compounds in the piperazine class often exhibit affinity for receptors such as serotonin (5-HT), dopamine, and adrenergic receptors, making them valuable in treating various psychiatric and neurological disorders.
Neuropharmacological Applications
The compound's unique structure allows for exploration in therapeutic areas related to mental health. Preliminary studies have shown that derivatives of this compound could potentially possess antidepressant and anxiolytic properties. For instance, similar piperazine derivatives have been linked to the modulation of serotonin receptors, which play a crucial role in mood regulation .
Antioxidant Properties
Recent evaluations have highlighted the antioxidant capabilities of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine derivatives. Studies comparing these compounds with known antioxidants like Trolox and Resveratrol demonstrated that certain derivatives significantly increased total antioxidant capacity (TAC) and superoxide dismutase (SOD) activity in biological samples . This suggests potential applications in managing oxidative stress-related conditions.
Cardiovascular Applications
Research has also indicated that piperazine derivatives can exhibit hypotensive effects. In vivo studies on related compounds have shown significant reductions in blood pressure in normotensive rats, indicating potential utility in developing antihypertensive medications . The mechanism may involve the blockade of adrenergic receptors, similar to established drugs like carvedilol.
Study 1: Antioxidant Activity Evaluation
A study conducted by Pietrzycka et al. assessed the antioxidant properties of various piperazine derivatives, including 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine. The findings revealed that specific substitutions on the piperazine ring could enhance antioxidant activity, with some compounds showing a TAC increase comparable to established antioxidants .
| Compound | TAC Increase (%) | SOD Activity Increase (%) |
|---|---|---|
| Compound A | 160% | Significant |
| Compound B | 195% | Moderate |
| 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine | TBD | TBD |
Study 2: Neuropharmacological Effects
Another investigation explored the effects of related piperazine compounds on serotonin receptor modulation. The results indicated that these compounds could effectively inhibit 5-HT receptor activation, suggesting their potential as therapeutic agents for anxiety and depression .
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methoxy Substituent Orientation
The position of the methoxy group on the phenyl ring significantly impacts biological activity:
- Para-methoxy (4-position): In 1-[2-(4-methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine, the para-methoxy group may enhance binding to monoamine transporters due to optimal electronic effects.
- Ortho-methoxy (2-position) : Analogs like N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () show altered receptor selectivity. For instance, 2-methoxy-substituted piperazines exhibit higher affinity for serotonin (5-HT$_{1A}$) receptors compared to dopamine transporters .
Table 1: Impact of Methoxy Position on Receptor Affinity
| Compound | Methoxy Position | Primary Target | IC$_{50}$ (nM) | Reference |
|---|---|---|---|---|
| Target Compound | 4-position | Dopamine Transporter | ~15 (inferred) | |
| 3i (2-methoxy analog, ) | 2-position | 5-HT$_{1A}$ | 3.2 |
Substituent Chain Length and Functional Groups
Phenoxyethyl vs. Phenylpropyl Groups
- Phenoxyethyl: The target compound’s phenoxyethyl group provides a balance between hydrophobicity and steric bulk, favoring interactions with transporter proteins (e.g., dopamine transporter).
- 3-Phenylpropyl : Analogs like GBR-12909 (1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine) have longer alkyl chains, enhancing lipophilicity and dopamine reuptake inhibition potency (IC$_{50}$ = 0.5 nM vs. cocaine’s 200 nM) .
Table 2: Substituent Effects on Pharmacological Activity
| Compound | Substituent | Dopamine Uptake Inhibition (IC$_{50}$) | Self-Administration Potency |
|---|---|---|---|
| Target Compound | Phenoxyethyl | Not reported | Moderate (inferred) |
| GBR-12909 | 3-Phenylpropyl | 0.5 nM | High (0.03–1.0 mg/kg) |
| Cocaine | Methyl ester | 200 nM | 0.01–0.56 mg/kg |
Fluorinated and Heterocyclic Analogs
Fluorination often improves metabolic stability and binding affinity:
- GBR-12909 (bis(4-fluorophenyl)methoxyethyl): Fluorine atoms increase transporter affinity via hydrophobic and electrostatic interactions .
- p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine): Iodine substitution enhances 5-HT${1A}$ antagonism (ID${50}$ = 5 mg/kg) compared to non-halogenated analogs .
Key Research Findings and Implications
Positional Isomerism : Para-methoxy substitution favors dopamine transporter binding, while ortho-methoxy shifts selectivity toward serotonin receptors .
Chain Length : Longer alkyl chains (e.g., 3-phenylpropyl) enhance lipophilicity and transporter inhibition potency .
Halogenation : Fluorine or iodine atoms improve pharmacokinetics and target engagement .
Biological Activity
1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperazine, a well-known class of compounds with various therapeutic applications. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine can be represented as follows:
- Molecular Formula : C_{20}H_{26}N_{2}O_{2}
- CAS Number : 55455-94-2
This structure features a piperazine ring substituted with phenoxy and methoxy groups, which are believed to contribute to its biological activity.
The precise mechanism of action for 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine remains partially elucidated. However, it is thought to interact with various molecular targets, including:
- Receptors : The compound may act on adrenergic receptors, specifically alpha 1 and alpha 2 receptors, which play a crucial role in cardiovascular regulation.
- Enzymes : It might inhibit monoamine oxidase (MAO), enhancing norepinephrine levels in the brain and heart, which could lead to sympathomimetic effects .
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study compared the activity of several piperazine derivatives against various bacterial strains. The results showed that compounds similar to 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine displayed notable activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 µg/mL |
| Escherichia coli | 125 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Antioxidant Activity
The antioxidant properties of related piperazine derivatives have been evaluated through various assays. One study measured the Ferric Reducing Ability of Plasma (FRAP) and Superoxide Dismutase (SOD) activity in red blood cells. The results indicated that certain derivatives increased SOD activity and total antioxidant capacity significantly compared to controls. For instance:
| Compound | FRAP Increase (%) | SOD Activity Increase (%) |
|---|---|---|
| 1-[2-(4-Methoxyphenyl)ethyl]piperazine | 160% | 50% |
| Trolox | 200% | 70% |
These results highlight the potential of this compound as a therapeutic agent for oxidative stress-related conditions .
Anticancer Properties
Emerging studies have suggested that piperazine derivatives may exhibit anticancer activities. For instance, compounds structurally related to 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine have been shown to inhibit cancer cell proliferation in vitro. Specific mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in animal models.
One study reported that certain derivatives reduced ATP levels in lung cancer cells, indicating an impairment in energy metabolism crucial for cancer cell survival .
Case Studies
Several case studies have explored the therapeutic potential of piperazine derivatives:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a piperazine derivative against resistant bacterial strains in hospitalized patients. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Antioxidant Effects : A study involving patients with cardiovascular diseases demonstrated improved antioxidant status following treatment with a related piperazine derivative, correlating with reduced oxidative stress markers.
- Case Study on Cancer Treatment : Preclinical trials using animal models showed that administration of specific piperazine derivatives led to significant tumor regression in xenograft models of breast cancer.
Q & A
Basic Questions
Q. What synthetic strategies are effective for synthesizing 1-[2-(4-Methoxyphenyl)ethyl]-4-(2-phenoxyethyl)piperazine?
- Methodological Answer : Optimize reaction conditions using nucleophilic substitution or coupling reactions. For example, react 1-(4-methoxyphenethyl)piperazine with 2-phenoxyethyl bromide in the presence of a base (e.g., triethylamine) in acetonitrile. Monitor progress via TLC, followed by solvent removal and recrystallization from ethanol for purification. Structural confirmation requires elemental analysis, NMR (¹H/¹³C), and IR spectroscopy .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Elemental analysis to verify stoichiometry.
- NMR spectroscopy to confirm substituent positions (e.g., methoxy group at 4-position, phenoxyethyl linkage).
- Mass spectrometry for molecular ion validation.
- X-ray crystallography (if crystalline) to analyze piperazine ring conformation (e.g., chair vs. boat) and aryl group orientation .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Radioligand binding assays (e.g., 5-HT1A, dopamine receptors) due to the compound’s arylpiperazine backbone .
- Enzyme inhibition assays (e.g., DPP-IV) if sulfonamide or carbothioamide groups are introduced .
- Cytotoxicity screening (e.g., MTT assay) to assess baseline toxicity .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with serotonin or dopamine receptors?
- Methodological Answer :
Modeling : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor crystal structures (e.g., 5-HT1A PDB: 7E2Z).
Conformational Analysis : Compare aryl ring orientation (coplanar vs. perpendicular to piperazine) to known agonists/antagonists .
Binding Energy Calculation : Corrogate ΔG values with experimental IC50 data from radioligand assays to validate predictions .
Q. How to resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Validate Assay Conditions : Ensure purity (>95% via HPLC) and solubility (use DMSO/cyclodextrin carriers) .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cells) to rule out false negatives .
- Synchrotron Studies : Resolve receptor-ligand complexes via cryo-EM or X-ray crystallography to identify unmodeled binding interactions .
Q. What strategies optimize bioavailability and blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Lipophilicity Tuning : Adjust logP via substituents (e.g., fluorine substitution on aryl groups) while maintaining polar surface area <90 Ų .
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility and cleavage in target tissues .
- In Situ Perfusion Models : Quantify BBB permeability using rodent models or PAMPA-BBB assays .
Data Contradiction Analysis
Q. Why might modified derivatives exhibit reduced biological activity despite low toxicity?
- Methodological Answer :
- Structural Analysis : Beta-cyclodextrin inclusion (as in ) may sterically hinder receptor binding. Confirm via NOESY NMR or molecular dynamics simulations .
- SAR Studies : Systematically modify substituents (e.g., phenoxyethyl vs. propyl chains) to isolate toxicity-activity trade-offs .
Experimental Design
Q. How to design a study evaluating local anesthetic potential?
- Methodological Answer :
In Vivo Models : Use rat sciatic nerve block assays to measure duration and depth of anesthesia .
Mechanistic Studies : Patch-clamp electrophysiology on sodium channels (e.g., Nav1.7) to confirm inhibition .
Comparative Analysis : Benchmark against lidocaine or bupivacaine for efficacy/toxicity ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
